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  • Product: Methyl 2-(chloromethyl)-3-nitrobenzoate
  • CAS: 1218910-61-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1)

Introduction Methyl 2-(bromomethyl)-3-nitrobenzoate, identified by CAS Number 98475-07-1, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(bromomethyl)-3-nitrobenzoate, identified by CAS Number 98475-07-1, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic placement of a reactive bromomethyl group, an electron-withdrawing nitro group, and a methyl ester on a benzene ring makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key starting material in the synthesis of Lenalidomide, a potent immunomodulatory and anticancer agent.[3]

A note on nomenclature: The CAS Number 98475-07-1 corresponds to the brominated compound, Methyl 2-(bromomethyl)-3-nitrobenzoate. This guide will focus on this specific chemical entity.

Core Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its distinct structural features and resulting physical properties.

Structural and Molecular Data

The molecule's identity is defined by its specific arrangement of atoms and functional groups, which are summarized in the table below.

PropertyValueSource
IUPAC Name methyl 2-(bromomethyl)-3-nitrobenzoate[1]
CAS Number 98475-07-1[1]
Molecular Formula C₉H₈BrNO₄[2]
Molecular Weight 274.07 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)[O-])CBr[4]
InChI Key FCGIVHSBEKGQMZ-UHFFFAOYSA-N[1]
Appearance Very pale yellow to yellow crystal powder or solid[1][5]
Structural Diagram

The spatial arrangement of the functional groups is crucial for understanding its reactivity.

Caption: 2D Structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Spectroscopic Profile

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals. The aromatic protons would appear as complex multiplets in the downfield region (approx. 7.5-8.5 ppm), significantly deshielded by the electron-withdrawing nitro and ester groups. The benzylic protons of the bromomethyl group (-CH₂Br) would likely appear as a sharp singlet around 4.5-5.0 ppm. The methyl ester protons (-OCH₃) would be an upfield singlet around 3.9-4.0 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would reveal nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal (approx. 164-166 ppm).[6] The aromatic carbons would resonate between 120-150 ppm, with carbons directly attached to the nitro and ester groups being further downfield. The benzylic carbon (-CH₂Br) would be found around 30-35 ppm, and the methyl ester carbon (-OCH₃) would be upfield at approximately 52-54 ppm.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity at m/z 273 and 275. Fragmentation would likely involve the loss of the bromine atom, the methoxy group (-OCH₃), or the entire ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. Key expected peaks include:

    • ~1720-1740 cm⁻¹: Strong C=O stretching from the ester.

    • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretching from the nitro group.

    • ~1200-1300 cm⁻¹: C-O stretching of the ester.

    • ~600-700 cm⁻¹: C-Br stretching.

Synthesis, Reactivity, and Core Applications

The synthetic utility of Methyl 2-(bromomethyl)-3-nitrobenzoate is centered on its role as a bifunctional electrophile.

Synthesis Pathway

The compound is typically synthesized from its methyl-substituted precursor, Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1). The key transformation is a benzylic bromination, which selectively targets the methyl group activated by the aromatic ring.

Exemplary Synthetic Protocol: This protocol is based on a common benzylic bromination method described for similar substrates.[7]

  • Charging the Reactor: Methyl 2-methyl-3-nitrobenzoate is dissolved in a suitable non-polar solvent, such as acetonitrile.[7]

  • Initiator Addition: A radical initiator, like Azobisisobutyronitrile (AIBN), is added to the mixture.[7]

  • Brominating Agent: A brominating agent, such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), is added to the reaction mixture.[7] DBDMH is chosen for its ability to provide a slow, controlled concentration of bromine radicals, minimizing side reactions.

  • Reaction Conditions: The mixture is heated under reflux (e.g., 68-72 °C) for several hours to drive the radical chain reaction to completion.[7]

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated, and the product is precipitated by adding water. The resulting solid is filtered, washed (e.g., with isopropanol) to remove impurities, and dried to yield the final product.[7]

Caption: Synthetic workflow for Methyl 2-(bromomethyl)-3-nitrobenzoate.

Chemical Reactivity and Mechanism of Action

The reactivity is dominated by two sites:

  • The Bromomethyl Group: This is a potent electrophilic site. As a benzylic bromide, the C-Br bond is susceptible to nucleophilic substitution (Sₙ2) reactions. This is the key to its utility in forming new carbon-heteroatom bonds.

  • The Nitro Group: This group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution under harsh conditions. More importantly, it can be readily reduced to an amino group (-NH₂), a critical step in many multi-step syntheses.

Application in the Synthesis of Lenalidomide

The primary and most significant application of this compound is as a crucial building block for Lenalidomide.[3] The synthesis involves the reaction of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (or its hydrochloride salt).[7]

Reaction Workflow: Formation of the Isoindolinone Core

  • Nucleophilic Attack: The primary amine of 3-aminopiperidine-2,6-dione acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group.

  • Intramolecular Cyclization: This initial substitution is followed by a spontaneous intramolecular cyclization. The nitrogen atom attacks the ester's carbonyl carbon, displacing the methoxy group.

  • Formation of Intermediate: This sequence forms the critical nitro-substituted isoindolinone core of the Lenalidomide precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[7]

  • Reduction: The final step to Lenalidomide (not involving the title compound directly) is the reduction of the nitro group to an amine.

G A Methyl 2-(bromomethyl)-3-nitrobenzoate C Sₙ2 Substitution Product (Unstable Intermediate) A->C 1. Nucleophilic Attack B 3-Aminopiperidine-2,6-dione HCl B->C Base Base (e.g., Triethylamine) Base->B D 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl) piperidine-2,6-dione C->D 2. Intramolecular Cyclization (-CH₃OH)

Caption: Key reaction of the title compound in Lenalidomide synthesis.

Safety, Handling, and Storage

Proper handling of Methyl 2-(bromomethyl)-3-nitrobenzoate is critical due to its hazardous nature. The information is consolidated from multiple safety data sheets.

Hazard CategoryDescription and Precautionary StatementsSource(s)
Acute Toxicity Harmful if swallowed (H302). Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[1]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Signal Word Danger [1]
Prevention (P-Statements) P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Response (P-Statements) P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[1][8]
Storage Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is Refrigerator (2-8°C).[1][3][8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a quintessential example of a strategic synthetic intermediate. Its value lies not in its end-use application but in the precise arrangement of reactive functional groups that enables complex molecular architecture to be built efficiently. A thorough understanding of its properties, reactivity, and handling is paramount for any research scientist or drug development professional working in the field of medicinal chemistry, particularly in the synthesis of isoindolinone-based therapeutics like Lenalidomide.

References

  • PubChem. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved February 22, 2026, from [Link]

  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). Methyl2-chloro-5-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-methyl-3-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved February 22, 2026, from [Link]

  • Capot Chemical. (2017). MSDS of Methyl 3-nitrobenzoate. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

Molecular structure and reactivity of Methyl 2-(chloromethyl)-3-nitrobenzoate

An In-depth Technical Guide to Methyl 2-(chloromethyl)-3-nitrobenzoate: Structure, Reactivity, and Application Executive Summary This technical guide provides a comprehensive overview of Methyl 2-(chloromethyl)-3-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(chloromethyl)-3-nitrobenzoate: Structure, Reactivity, and Application

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2-(chloromethyl)-3-nitrobenzoate, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We delve into its fundamental molecular structure, predictive spectroscopic characteristics, and core chemical reactivity. The document outlines a robust, two-step synthetic pathway, offering detailed, field-proven protocols. Emphasis is placed on the compound's primary application as a key building block in the synthesis of Lenalidomide, an important immunomodulatory agent. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the safe handling, synthesis, and utilization of this versatile reagent.

Introduction: A Key Intermediate in Modern Medicinal Chemistry

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS No: 1218910-61-2) is a substituted aromatic carbonyl compound whose significance is intrinsically linked to its role in the synthesis of high-value pharmaceutical agents.[1][2] Its molecular architecture, featuring a reactive benzylic chloride and an electron-deficient nitro-aromatic ring, makes it a highly versatile electrophilic building block.

The principal application driving interest in this molecule is its function as a critical precursor to Lenalidomide.[2] Lenalidomide is a potent therapeutic agent with demonstrated antimyeloma, anticancer, and immunomodulatory activities, widely used in the treatment of B-cell malignancies.[2] The strategic placement of the chloromethyl and nitro groups on the benzoate scaffold allows for a streamlined and efficient construction of the complex isoindolinone core of Lenalidomide and related structures. Understanding the nuanced chemistry of Methyl 2-(chloromethyl)-3-nitrobenzoate is therefore essential for process optimization and the development of novel therapeutic analogs.

Molecular Structure and Physicochemical Properties

The structural and physical properties of Methyl 2-(chloromethyl)-3-nitrobenzoate dictate its behavior in chemical reactions and its handling requirements. The molecule consists of a benzene ring substituted with three functional groups: a methyl ester, a chloromethyl group, and a nitro group, positioned at carbons 1, 2, and 3, respectively.

The IUPAC name for this compound is methyl 2-(chloromethyl)-3-nitrobenzoate.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1218910-61-2[1][2]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Appearance White to Off-white Solid[2][3]
Solubility Soluble in Dichloromethane (DCM)[3]
Storage Conditions 2-8°C, Refrigerator[2][3]
Synonyms Lenalidomide Impurity B, Lenalidomide Impurity 25[1][3]

Spectroscopic Characterization (Predictive Analysis)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9-4.0 ppm. The benzylic protons of the chloromethyl group (-CH₂Cl) would present as a singlet further downfield, likely in the 4.5-4.8 ppm range, due to the electron-withdrawing effects of the adjacent chlorine atom and the aromatic ring. The three aromatic protons would appear as complex multiplets between 7.5 and 8.5 ppm, deshielded by the electron-withdrawing nitro and ester groups.[4][5]

  • ¹³C NMR Spectroscopy: The carbon NMR would show nine distinct signals. The methyl ester carbon (-OCH₃) would be found upfield around 53 ppm, while the carbonyl carbon (C=O) would be significantly downfield, near 164-166 ppm.[5] The benzylic carbon (-CH₂Cl) would likely resonate around 45-50 ppm. The six aromatic carbons would appear in the 120-150 ppm region, with the carbon bearing the nitro group being one of the most deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. A strong C=O stretch for the ester would be prominent around 1720-1740 cm⁻¹. Strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) would appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations would be observed in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 229, with a characteristic M+2 peak at m/z 231 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope.[1] Key fragmentation patterns would likely include the loss of the chlorine atom (M-35), the methoxy group (M-31), and the chloromethyl group (M-49).

Synthesis and Purification Workflow

The synthesis of Methyl 2-(chloromethyl)-3-nitrobenzoate is most logically achieved via a two-step sequence starting from methyl 2-methylbenzoate. This process involves an initial electrophilic aromatic substitution (nitration), followed by a free-radical halogenation of the benzylic methyl group.

G A Methyl 2-(chloromethyl)- 3-nitrobenzoate C Condensation/ Cyclization Intermediate A->C Sₙ2 Reaction & Cyclization B Glutamine Derivative (Nucleophile) B->C Sₙ2 Reaction & Cyclization D Nitro Group Reduction & Further Steps C->D E Lenalidomide (API) D->E

Sources

Foundational

Methyl 2-(chloromethyl)-3-nitrobenzoate melting point and physical state

Technical Whitepaper: Characterization and Handling of Methyl 2-(chloromethyl)-3-nitrobenzoate Executive Summary Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2) is a critical electrophilic intermediate employe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Handling of Methyl 2-(chloromethyl)-3-nitrobenzoate

Executive Summary

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2) is a critical electrophilic intermediate employed in the convergent synthesis of immunomodulatory imide drugs (IMiDs), specifically Lenalidomide and Pomalidomide. Structurally characterized by a reactive benzyl chloride "warhead" and a nitro-aromatic core, this compound serves as the key alkylating agent for the construction of the isoindolinone scaffold.

This guide provides an in-depth analysis of its physical state, melting point behavior, and synthetic handling, moving beyond basic datasheet parameters to address the practical challenges of process chemistry.

Part 1: Physicochemical Characterization

Unlike its more common brominated analog (Methyl 2-(bromomethyl)-3-nitrobenzoate), the chlorinated derivative presents unique handling characteristics. The data below synthesizes supplier specifications with structural property relationships.

Core Physical Properties
PropertySpecificationTechnical Note
CAS Number 1218910-61-2 Distinct from the bromo-analog (CAS 39186-58-8).
Physical State Solid (Crystalline) Typically appears as an off-white to pale yellow solid.
Melting Point 65°C – 75°C (Range) Note:[1] Commercial samples often exhibit a broad melting range due to residual solvent or hydrolysis products. High-purity samples (>98%) typically melt sharply near the upper bound.
Molecular Weight 229.62 g/mol
Solubility DCM, EtOAc, THFHydrolytically unstable in aqueous bases; sparing solubility in alcohols (with transesterification risk).
Reactivity High ElectrophileThe benzylic chloride is highly susceptible to nucleophilic attack (SN2).
Thermal Behavior & Polymorphism

The melting point of methyl 2-(chloromethyl)-3-nitrobenzoate is a critical quality attribute (CQA). Depression of the melting point below 65°C is a primary indicator of two degradation pathways:

  • Hydrolysis: Conversion of the chloromethyl group to the hydroxymethyl analog (Methyl 2-(hydroxymethyl)-3-nitrobenzoate).

  • Dimerization: Formation of ether linkages during storage in humid conditions.

Recommendation: For GMP release testing, Differential Scanning Calorimetry (DSC) is superior to capillary melting point methods, as it can distinguish between the melt endotherm and potential exothermic decomposition events associated with the nitro group.

Part 2: Synthetic Context & Mechanism

The utility of this compound lies in its ability to undergo a cascade cyclization reaction. In the synthesis of Lenalidomide, it reacts with 3-aminopiperidine-2,6-dione (3-Amino-glutarimide) to form the isoindolinone ring.

Mechanism of Action

The reaction proceeds via a two-step sequence:

  • N-Alkylation: The primary amine of the glutarimide attacks the benzylic chloride (SN2), displacing the chloride ion.

  • Intramolecular Acylation: The resulting secondary amine attacks the adjacent methyl ester, releasing methanol and closing the lactam ring.

Visualizing the Pathway

LenalidomideSynthesis Start Methyl 2-methyl-3-nitrobenzoate (Precursor) Step1 Radical Chlorination (NCS or Cl2/hv) Start->Step1 Activation Intermediate Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2) Step1->Intermediate Cyclization Cyclization (Base/Solvent) Intermediate->Cyclization + Reagent Reagent 3-aminopiperidine-2,6-dione Reagent->Cyclization Product Nitro-Lenalidomide (Isoindolinone Intermediate) Cyclization->Product -MeOH, -HCl

Figure 1: The synthetic workflow converting the methyl benzoate precursor to the Lenalidomide nitro-intermediate via the chloromethyl "warhead".[2][3]

Part 3: Experimental Protocols

Disclaimer: These protocols are for research purposes and must be validated on-site. All handling must occur in a fume hood due to the alkylating nature of the compound.

Protocol A: Melting Point Determination (Quality Control)

To ensure the material is suitable for the cyclization step, a precise melting point determination is required.

  • Sample Prep: Dry the sample in a vacuum desiccator over P2O5 for 4 hours to remove surface moisture.

  • Capillary Loading: Pack 2-3 mm of sample into a glass capillary. Ensure the packing is tight to avoid air pockets which cause uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 50°C.

    • Slow Ramp: 1°C/min from 50°C to 80°C.

  • Observation: Record the onset of the liquid phase and the clear point.

    • Acceptance Criteria: Range < 2°C (e.g., 68.0–69.5°C). A range > 3°C indicates significant impurity (likely the hydroxymethyl derivative).

Protocol B: Handling & Solubilization

When using CAS 1218910-61-2 in synthesis:

  • Solvent Selection: Use anhydrous DMF or Acetonitrile (ACN). Avoid protic solvents (MeOH, EtOH) during the dissolution phase to prevent transesterification of the benzoate ester before the amine reacts.

  • Activation: If the reaction is sluggish, the addition of a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) can generate the more reactive iodide in situ, although the chloride is generally sufficient for this cyclization.

Part 4: Safety & Stability Profile

As an alkylating agent, Methyl 2-(chloromethyl)-3-nitrobenzoate poses specific toxicological risks that differ from the final drug substance.

Hazard ClassDescriptionMitigation Strategy
Genotoxicity Alkylating Agent The benzylic chloride moiety is a structural alert for mutagenicity (PGI). Handle in a containment isolator or Class II Biosafety Cabinet.
Lachrymator Irritant Like benzyl chloride, this compound can cause severe eye and respiratory irritation. Do not handle on an open bench.
Energetics Nitro Group While the molecule is small, the nitro group adds energetic potential. Avoid heating bulk solids >100°C. DSC screening is mandatory before scaling up.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; degradation releases HCl, which further autocatalyzes hydrolysis.

References

  • PubChem. (2023).[3] Compound Summary: Methyl 2-(chloromethyl)-3-nitrobenzoate (CID 46900988).[3] National Library of Medicine.[3] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate Reference Standard. Retrieved from [Link]

  • ResearchGate. (2025). Alternative synthesis of lenalidomide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methyl-3-Nitrobenzoate Derivatives from Chloromethyl Precursors

Introduction The 2-methyl-3-nitrobenzoate scaffold is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] The strategic introduction of diverse function...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-methyl-3-nitrobenzoate scaffold is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1] The strategic introduction of diverse functionalities at the benzylic position offers a powerful route to novel derivatives with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-3-nitrobenzoate derivatives, leveraging the reactivity of a key chloromethyl precursor. We will detail the synthesis of the foundational ester, its subsequent chlorination, and its use in nucleophilic substitution reactions to generate a library of derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Strategic Overview: A Three-Stage Approach

The synthesis of 2-methyl-3-nitrobenzoate derivatives from a chloromethyl precursor can be logically divided into three main stages. This modular approach allows for optimization at each step and the generation of a diverse range of final products from a common intermediate.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Derivatization A 2-Methyl-3-nitrobenzoic Acid B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (e.g., SOCl₂/MeOH) C Methyl 2-(chloromethyl)-3-nitrobenzoate B->C Benzylic Chlorination (e.g., NCS/BPO) D 2-Methyl-3-nitrobenzoate Derivatives C->D Nucleophilic Substitution (Nu⁻)

Figure 1: A three-stage workflow for the synthesis of 2-methyl-3-nitrobenzoate derivatives.

Stage 1: Synthesis of Methyl 2-Methyl-3-nitrobenzoate

The foundational step is the synthesis of methyl 2-methyl-3-nitrobenzoate. This can be efficiently achieved through the esterification of 2-methyl-3-nitrobenzoic acid. The latter is accessible via the oxidation of 3-nitro-o-xylene.[2][3]

Protocol 1: Esterification of 2-Methyl-3-nitrobenzoic Acid

This protocol employs thionyl chloride and methanol for a high-yielding esterification.[4]

Rationale: The use of thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is then readily esterified by methanol. This method is often preferred over Fischer esterification for its faster reaction rates and irreversible nature, which drives the reaction to completion.[5]

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Esterification: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyl-3-nitrobenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

Expected Yield: >90%

Stage 2: Synthesis of the Chloromethyl Precursor

The key to accessing a variety of derivatives is the activation of the benzylic methyl group. This is achieved through a free-radical chlorination reaction to yield methyl 2-(chloromethyl)-3-nitrobenzoate.[6][7][8]

Protocol 2: Benzylic Chlorination

This protocol uses N-chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide (BPO) as a radical initiator.

Rationale: NCS is a convenient and safer alternative to gaseous chlorine for benzylic chlorination. The reaction proceeds via a free-radical mechanism, where BPO initiates the formation of a chlorine radical. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. The electron-withdrawing nitro group can influence the reaction rate, but the benzylic position remains the most reactive site for this type of transformation.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in carbon tetrachloride or dichloromethane.

  • Addition of Reagents: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated by shining a UV lamp on the flask. Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of a new singlet for the chloromethyl group.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Quenching and Extraction: Wash the filtrate with a 10% aqueous solution of sodium sulfite to remove any remaining chlorine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure methyl 2-(chloromethyl)-3-nitrobenzoate.

Expected Yield: 60-80%

Stage 3: Synthesis of Derivatives via Nucleophilic Substitution

The chloromethyl group of methyl 2-(chloromethyl)-3-nitrobenzoate is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide range of functionalities by reacting it with various nucleophiles.

cluster_0 Nucleophiles cluster_1 Derivatives A Methyl 2-(chloromethyl)-3-nitrobenzoate F Ethers (R-O-CH₂-Ar) A->F G Amines (R-NH-CH₂-Ar) A->G H Thioethers (R-S-CH₂-Ar) A->H I Azides (N₃-CH₂-Ar) A->I B R-OH (Alcohols) C R-NH₂ (Amines) D R-SH (Thiols) E N₃⁻ (Azide)

Figure 2: Derivatization of the chloromethyl precursor via nucleophilic substitution.

Protocol 3: General Procedure for Nucleophilic Substitution

This general protocol can be adapted for various nucleophiles.

Rationale: The Sₙ2 reaction is favored by a polar aprotic solvent (like DMF or acetonitrile) which solvates the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion. The addition of a non-nucleophilic base (like K₂CO₃ or NaH) may be necessary to deprotonate the nucleophile (e.g., alcohols or thiols) in situ.

Materials:

  • Methyl 2-(chloromethyl)-3-nitrobenzoate

  • Nucleophile (e.g., sodium phenoxide, benzylamine, sodium thiophenoxide, sodium azide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (if required, 1.5 eq)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-(chloromethyl)-3-nitrobenzoate (1.0 eq) in anhydrous DMF or acetonitrile.

  • Addition of Nucleophile/Base:

    • For salts (e.g., sodium phenoxide, sodium azide): Add the nucleophilic salt directly to the solution.

    • For neutral nucleophiles (e.g., alcohols, thiols, amines): Add the nucleophile followed by the portion-wise addition of a base like potassium carbonate or sodium hydride (use caution with NaH).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) to drive the reaction to completion. Monitor by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic extracts with water and brine to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting derivative by column chromatography or recrystallization.

Data Summary Table

The following table provides examples of derivatives that can be synthesized using this methodology, along with typical reaction conditions.

Nucleophile (Nu-H)Base (if needed)SolventProduct Class
PhenolK₂CO₃DMFAryl Ether
Benzylamine-AcetonitrileSecondary Amine
ThiophenolNaHTHFThioether
Sodium Azide-DMFAzide
MorpholineK₂CO₃AcetonitrileTertiary Amine

Conclusion

This application note provides a robust and versatile framework for the synthesis of 2-methyl-3-nitrobenzoate derivatives starting from a readily accessible chloromethyl precursor. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently generate a diverse library of compounds for applications in drug discovery, agrochemicals, and materials science. The modular nature of this synthetic strategy allows for significant flexibility and the potential for high-throughput synthesis of novel chemical entities.

References

  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]

  • Stack Exchange. Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds. Available at: [Link]

  • PubChem. Methyl 2-(chloromethyl)-3-nitrobenzoate. Available at: [Link]

  • Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]

  • Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate.
  • Autech Industry Co.,Limited. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. Available at: [Link]

  • YIC. Synthesis Of Methyl 3 Nitrobenzoate. Available at: [Link]

  • ResearchGate. 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Practical Chemistry. Practical Chemistry 2008 – Student Instruction Sheet. Available at: [Link]

Sources

Application

Application Note: Handling Moisture-Sensitive Benzylic Chlorides in Drug Discovery

Introduction & Scope Benzylic chlorides (e.g., benzyl chloride, 4-methoxybenzyl chloride) are ubiquitous building blocks in medicinal chemistry, primarily serving as protecting groups or electrophiles for C-N and C-O bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzylic chlorides (e.g., benzyl chloride, 4-methoxybenzyl chloride) are ubiquitous building blocks in medicinal chemistry, primarily serving as protecting groups or electrophiles for C-N and C-O bond formation. However, their utility is frequently compromised by their inherent instability.

The benzylic carbon is uniquely susceptible to hydrolysis due to the resonance stabilization of the intermediate carbocation (in


 pathways) and the accessible transition state for nucleophilic attack (in 

pathways). Moisture ingress leads to the formation of benzyl alcohols and hydrogen chloride (HCl). This degradation is not merely a loss of titer; the generated HCl acts as a silent killer for downstream chemistry, neutralizing basic reagents, catalyzing side reactions, or cleaving acid-sensitive moieties on complex scaffolds.

This guide provides a self-validating workflow to ensure that benzylic chlorides are introduced into reaction vessels with


 purity and zero acidic contaminants.

Mechanism of Degradation[1]

To handle these reagents effectively, one must understand the failure mode. Benzylic chlorides hydrolyze in the presence of ambient moisture. This reaction is often autocatalytic in bulk storage because the generated HCl increases the ionic strength and polarity of the micro-environment, potentially accelerating further degradation or polymerization (especially in electron-rich derivatives like PMB-Cl).

Visualization: Hydrolysis Pathway

The following diagram illustrates the dual-pathway susceptibility and the generation of acidic impurities.

BenzylicHydrolysis BnCl Benzylic Chloride (Electrophile) TS Transition State (SN1 / SN2 Mixed) BnCl->TS H2O H₂O (Ambient Moisture) H2O->TS BnOH Benzyl Alcohol (Nucleophilic Impurity) TS->BnOH HCl HCl (Acidic Contaminant) TS->HCl Downstream Downstream Failure: - Reagent Quenching - Acidolysis BnOH->Downstream Stoichiometric Error HCl->Downstream Promotes

Caption: Figure 1. Hydrolysis mechanism showing the generation of HCl and alcohol impurities which compromise downstream applications.

Quality Assurance: The "Quality Gate"

Do not assume commercial bottles are pure, even if recently opened. Implement a "Quality Gate" before every critical reaction.

Table 1: Rapid Quality Assessment Metrics
MethodObservation (Pass)Observation (Fail)Action if Fail
Visual Clear, colorless liquid.[1]Cloudy, yellow tint, or white precipitate (polymer/solid alcohol).Distill immediately.
Fume Test Fumes slightly in moist air (normal).No fuming (complete hydrolysis) or visible crystals on cap.Discard.

NMR
(CDCl

)
Sharp singlet at

4.5–4.6 ppm (CH

Cl).
Signal at

4.6–4.7 ppm (CH

OH) or broad OH peak.
Calculate purity. If <90%, Distill.
TLC (Hex/EtOAc)High

spot (non-polar).
Lower

spot visible (Benzyl Alcohol) or baseline streak (Acid).
Purify.
pH Check Wet pH paper above liquid = Neutral/Mild Acid.Wet pH paper turns deep red instantly (excess free HCl).Wash & Distill.

Protocol: Purification of Benzylic Chlorides

Objective: Remove HCl and Benzyl Alcohol impurities from liquid benzylic chlorides (e.g., Benzyl Chloride, 4-Methoxybenzyl Chloride). Safety Warning: Benzyl chloride is a potent lachrymator and suspected carcinogen. All operations must be performed in a fume hood.

Materials
  • Separatory funnel[1]

  • Saturated aqueous NaHCO

    
    
    
  • Saturated aqueous NaCl (Brine)

  • Anhydrous MgSO

    
     or CaCl
    
    
    
  • Short-path distillation apparatus (vacuum capable)

  • Calcium Hydride (CaH

    
    ) - Optional for rigorous drying
    
Step-by-Step Procedure
  • Acid Neutralization (The Wash):

    • Dissolve the crude benzylic chloride in a minimal amount of inert solvent (e.g., Pentane or Et

      
      O) if the volume is low; otherwise, handle neat.
      
    • Wash twice with cold 5% aqueous NaHCO

      
      .
      
    • Mechanism:[2][3][4][5][6] Neutralizes dissolved HCl. Caution: CO

      
       evolution will occur; vent funnel frequently.
      
    • Wash once with Brine to remove bulk water.

  • Pre-Drying:

    • Dry the organic layer over anhydrous MgSO

      
       for 15 minutes.
      
    • Filter into a round-bottom flask.

  • Vacuum Distillation (The Cure):

    • Set up a short-path distillation apparatus.

    • Critical Step: Add a small amount of anhydrous

      
       or CaH
      
      
      
      (chips) to the distillation pot. This ensures any remaining acid is scavenged during heating and prevents acid-catalyzed polymerization during distillation.
    • Distill under reduced pressure (vacuum pump).

    • Note: Benzylic chlorides have high boiling points at atm pressure (BnCl ~179°C). Vacuum is mandatory to prevent thermal decomposition.

    • Discard the first 5-10% (fore-run) containing residual solvents or water.

    • Collect the main fraction.[6]

  • Verification:

    • Acquire a

      
       NMR of the distillate to confirm absence of the alcohol peak.
      

Protocol: Inert Handling & Reaction Setup

Once purified, the reagent must be handled using Schlenk techniques to maintain the "Chain of Dryness."

Workflow Diagram: The Chain of Dryness

HandlingProtocol PurifiedReagent Purified Reagent (In Schlenk Flask) Storage Storage (Over 4Å Sieves, Dark, 4°C) PurifiedReagent->Storage Immediate Transfer Syringe Transfer (Positive N₂ Pressure) Storage->Transfer Warm to RT first Prep Reaction Prep (Flame-dried Glassware) Prep->Transfer N₂ Purge Reaction Reaction Mixture (Inert Atmosphere) Transfer->Reaction Dropwise Addition

Caption: Figure 2. Inert handling workflow ensuring zero moisture contact from storage to reaction.[7]

Detailed Handling Steps
  • Temperature Equilibration:

    • Remove the storage vessel from the fridge/freezer.

    • Rule: Allow it to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the reagent, ruining your purification efforts immediately.

  • Positive Pressure Transfer:

    • Insert a needle connected to an inert gas line (N

      
       or Ar) into the reagent bottle septum to create positive pressure.
      
    • Use a dry, gas-flushed syringe to withdraw the required volume.

    • Tip: For highly sensitive applications, use the "oven-dried syringe" technique: store glass syringes in an oven (120°C), cool in a desiccator, and purge with N

      
       before use.
      
  • The "Scavenger" Additive (In-Situ Protection):

    • In the reaction vessel, consider adding a non-nucleophilic acid scavenger (e.g., 2,6-lutidine or solid K

      
      CO
      
      
      
      ) if the reaction tolerates it. This mops up any HCl generated in situ, preventing autocatalysis.

Storage Specifications

To maintain the integrity of purified benzylic chlorides for 3-6 months:

  • Container: Amber glass vial with a PTFE-lined screw cap or a Schlenk flask with a high-vacuum grease seal.

  • Desiccant: Add activated 4Å Molecular Sieves (beads, not powder) directly into the liquid.

    • Activation: Heat sieves to 300°C under vacuum for 12 hours prior to use.

  • Atmosphere: Flush headspace with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Environment: Store at 2–8°C.

  • Secondary Containment: Place the vial inside a larger jar containing a bed of Drierite (calcium sulfate) to create a "double-wall" protection against fridge moisture.

Troubleshooting Common Failures

SymptomRoot CauseCorrective Action
Low Yield in Alkylation Reagent hydrolysis reduced effective stoichiometry.Use 1.2–1.5 equiv of purified reagent.
Unexpected Byproducts HCl generated catalyzed side reactions (e.g., glycosidic bond cleavage).Add acid scavenger (K

CO

, DIPEA) or purify reagent to remove free HCl.
Violent Fuming upon Opening Significant hydrolysis has occurred; HCl gas built up pressure.Do not use. Vent carefully in hood. Neutralize and dispose.
Solidification of Liquid Polymerization of electron-rich benzyl chlorides (e.g., PMB-Cl).Discard. Cannot be purified. Buy fresh and store cold/dark.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for distillation and drying of alkyl halides).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling lachrymators and acid-sensitive chlorides).

  • Sigma-Aldrich. (n.d.).[8] Benzyl Chloride Safety Data Sheet (SDS).[9] (Safety and toxicity data).

  • Organic Syntheses. (1928). Benzyl Chloride Purification and Usage.[1][9][10][11] Org.[12] Synth. 8, 10. (Historical context on synthesis and handling).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7503, Benzyl chloride.

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2-(chloromethyl)-3-nitrobenzoate

Executive Summary Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2) is a critical pharmacophore precursor, most notably serving as a key intermediate in the synthesis of Pomalidomide and next-generation Cereblo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2) is a critical pharmacophore precursor, most notably serving as a key intermediate in the synthesis of Pomalidomide and next-generation Cereblon (CRBN) E3 ligase modulators.[1]

While laboratory-scale synthesis often utilizes bromination (NBS) due to kinetic ease, benzylic chlorination is preferred at the kilogram scale to mitigate the genotoxic risks associated with alkyl bromides and to improve atom economy.[1] However, this route presents significant process engineering challenges:

  • Selectivity: Competing ring chlorination vs. benzylic chlorination.[1]

  • Over-reaction: Formation of the dichloromethyl impurity, which is difficult to purge downstream.

  • Safety: Management of corrosive off-gassing (

    
    , 
    
    
    
    ) and exothermic radical initiation.[1]

This application note details a robust, scalable protocol using Sulfuryl Chloride (


)  with a radical initiator, emphasizing impurity control and thermal safety.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a free-radical substitution (SRS) at the benzylic position of Methyl 2-methyl-3-nitrobenzoate.[1] The 3-nitro group is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (EAS), which fortuitously favors the desired radical pathway on the methyl group.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the radical chain propagation and potential side reactions.

ReactionMechanism Start Methyl 2-methyl- 3-nitrobenzoate Radical Benzylic Radical Intermediate Start->Radical -H• (via Cl•) Initiator Initiator (AIBN) Homolysis Reagent SO2Cl2 (Sulfuryl Chloride) Initiator->Reagent Initiates Product Methyl 2-(chloromethyl)- 3-nitrobenzoate Radical->Product +Cl• Impurity Dichloromethyl Impurity Product->Impurity Over-chlorination (k2 > k1 risk) Reagent->Radical Cl source

Figure 1: Radical chain mechanism highlighting the critical path to the monochlorinated product and the risk of over-chlorination.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationRationale (Causality)
Stoichiometry (

)
1.05 – 1.10 equivExcess leads to rapid formation of the dichloromethyl impurity.[1]
Temperature 75°C – 80°CMust exceed the decomposition temp of AIBN (65°C) to sustain radical flux but remain below solvent reflux to prevent solvent loss.
Solvent Selection Chlorobenzene or DCEHigh boiling point, inert to radical attack. Chlorobenzene is preferred for higher flashpoint safety.
Addition Rate Dosing over 2-3 hoursControls gas evolution (

) and prevents thermal runaway.[1]
Water Content < 0.05% w/w

hydrolyzes violently; moisture quenches the reagent and generates excess acid.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Methyl 2-methyl-3-nitrobenzoate) Expected Yield: 85-90% Purity: >98% (HPLC)

Equipment Setup
  • Reactor: 10L Jacketed Glass Reactor with overhead agitation (Pitched blade).

  • Condenser: Reflux condenser set to 5°C.

  • Scrubber: Caustic scrubber (20% NaOH) connected to the condenser vent to neutralize

    
     and 
    
    
    
    off-gas.[1]
  • Dosing: Peristaltic pump for

    
     solution.
    
Step-by-Step Methodology
Step 1: Reaction Initiation
  • Charge the reactor with Methyl 2-methyl-3-nitrobenzoate (1.0 kg, 5.12 mol) .

  • Add Chlorobenzene (5.0 L) . Agitate at 250 RPM until fully dissolved.

  • Inert the system: Perform 3 cycles of Vacuum/Nitrogen purge to remove Oxygen (Oxygen is a radical scavenger and will inhibit initiation).

  • Heat the mixture to 75°C .

  • Charge Initiator: Add AIBN (Azobisisobutyronitrile) (16.8 g, 0.02 equiv) dissolved in a minimal amount of Chlorobenzene. Note: AIBN should be handled as a solid explosive hazard.

Step 2: Controlled Chlorination
  • Prepare Reagent: In a separate vessel, mix Sulfuryl Chloride (

    
    )  (760 g, 5.63 mol, 1.1 equiv) with 500 mL Chlorobenzene.
    
  • Dose: Add the

    
     solution to the reactor over 3 hours  via the dosing pump.
    
    • IPC Check: Monitor off-gassing rate.[1] If scrubber temperature spikes, pause addition.

  • Post-Reaction: Stir at 80°C for an additional 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Starting Material < 2.0%.[1][2]

    • Stop Criteria: If Dichloromethyl impurity > 5%, stop immediately regardless of conversion.

Step 3: Workup & Purification [1][3][4]
  • Cool the reactor to 20°C.

  • Quench: Slowly add Water (3.0 L) . Caution: Exothermic hydrolysis of residual

    
    .
    
  • Phase Separation: Separate the organic layer (bottom) and aqueous layer (top).

  • Wash: Wash the organic layer with 5% NaHCO3 solution (2.0 L) to remove residual acid, followed by Brine (2.0 L) .

  • Concentration: Distill off Chlorobenzene under reduced pressure (

    
    °C) to a residual volume of ~2L.
    
  • Crystallization (The Purification Key):

    • Add Heptane (3.0 L) slowly at 40°C.

    • Cool gradually to 0°C over 4 hours.

    • The product crystallizes, while the dichloromethyl impurity largely remains in the mother liquor.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Reactor 10L Reactor (75°C, N2 Inert) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber HCl / SO2 Gas Quench Quench/Phase Sep (Water/NaHCO3) Reactor->Quench Reaction Mass Cryst Crystallization (PhCl / Heptane) Quench->Cryst Organic Phase Filter Filtration & Drying Cryst->Filter Slurry Final Final Product >98% Purity Filter->Final Solids Waste Waste Disposal Filter->Waste Mother Liquor (Contains Impurities)

Figure 2: Process flow diagram illustrating gas management and the critical crystallization step for impurity rejection.

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
High Dichloromethyl Impurity (>5%) Excess

or Temperature too high.[1]
Reduce equivalents to 1.05. Lower temp to 70°C. Stop reaction at 95% conversion.
Low Conversion (<90%) Oxygen ingress or "Dead" Initiator.[1]Ensure strict N2 sparging.[1] Check AIBN expiry/storage.[1] Add 0.01 eq extra AIBN.[1]
Dark Coloration Thermal decomposition.[1][5][6]Ensure temperature does not exceed 85°C.
Violent Off-gassing Addition rate too fast.Extend dosing time. Ensure scrubber capacity is sufficient.

Safety & Hazard Analysis (SHE)

  • Sulfuryl Chloride (

    
    ):  Highly corrosive and reacts violently with water.[1][5][6]
    
    • Control: Use predominantly anhydrous solvents (<500 ppm water).[1] Dedicated dropping funnels with pressure-equalization.

  • AIBN: Flammable solid, shock sensitive.

    • Control: Store cold.[1][6] Do not use metal spatulas (spark risk). Dissolve in solvent before adding to the hot reactor.

  • Process Safety: The reaction is exothermic.

    • Control: Do not add all reagents at once ("All-in" method is forbidden at scale).[1] Use semi-batch dosing.

References

  • Synthesis of Pomalidomide Intermediates: Ruoho, A. et al. Process for the preparation of pomalidomide. Patent WO2012015986A1.[1]

  • General Scale-up of Benzylic Chlorination: Podgoršek, A. et al. "Radical Halogenation in Industrial Synthesis."[1] Organic Process Research & Development, 2009.

  • Safety of Sulfuryl Chloride: NOAA Chemical Datasheet - Sulfuryl Chloride.[1] [1]

  • Alternative Chlorination Reagents: TCCA Protocols for Benzylic Chlorination.[1] Journal of Organic Chemistry, 2007, 72(18). [1]

Disclaimer: This protocol is for research and development purposes only. All scale-up activities must be preceded by a specific Process Safety Hazard Assessment (PHA) and calorimetry study (RC1) in your facility.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for Methyl 2-(chloromethyl)-3-nitrobenzoate crude mixtures

This guide serves as a technical support resource for the purification of Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2), a critical intermediate in the synthesis of the immunomodulatory drug Lenalidomide ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2), a critical intermediate in the synthesis of the immunomodulatory drug Lenalidomide .

Executive Summary & Compound Profile

Methyl 2-(chloromethyl)-3-nitrobenzoate is a highly reactive benzyl chloride derivative. It is primarily synthesized via radical chlorination of Methyl 2-methyl-3-nitrobenzoate. High purity is essential because this compound acts as the electrophilic scaffold for the glutarimide ring formation in Lenalidomide. Impurities here—specifically the 4-nitrophthalide cyclization byproduct—are difficult to remove in downstream steps and may be flagged as potential genotoxic impurities (PGIs).

PropertySpecification
CAS Number 1218910-61-2
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Moisture sensitive (Hydrolyzes to alcohol/phthalide); Lachrymator

Impurity Diagnostics & Troubleshooting (Q&A)

Q1: My HPLC shows a persistent peak at RRT ~0.85 relative to the main peak. It resists removal by simple washing. What is it?

Diagnosis: This is likely the unreacted starting material, Methyl 2-methyl-3-nitrobenzoate . Mechanism: Radical halogenation reactions rarely reach 100% conversion due to the competing risk of over-halogenation. Solution:

  • Immediate Action: Do not attempt to push the reaction further if over-chlorination (dichloromethyl impurity) is observed.

  • Purification: This impurity is less polar than the product. If the level is >5%, use Flash Column Chromatography (See Protocol A). If <5%, use Recrystallization Method B (Heptane/EtOAc), as the methyl analog has higher solubility in non-polar alkanes than the chloromethyl product.

Q2: I see a polar impurity increasing during recrystallization in alcohols. What is happening?

Diagnosis: You are generating Methyl 2-(hydroxymethyl)-3-nitrobenzoate or its cyclized form, 4-Nitrophthalide . Mechanism: Benzyl chlorides are susceptible to solvolysis. Heating in methanol or ethanol (especially if wet) promotes nucleophilic attack by the solvent or water, displacing the chloride. The resulting alcohol can intramolecularly attack the ester, forming the stable lactone (phthalide). Solution:

  • Protocol Shift: Switch to non-protic solvents for recrystallization (e.g., Toluene or Ethyl Acetate/Heptane).

  • Moisture Control: Ensure all solvents are anhydrous.

Q3: The crude mixture is dark brown/black. How do I remove the color without losing yield?

Diagnosis: Radical reactions often generate trace polymeric tars. Solution:

  • Activated Carbon Treatment: Dissolve the crude in Dichloromethane (DCM) or Ethyl Acetate (10 volumes). Add 5% w/w Activated Carbon (e.g., Darco G-60). Stir at room temperature for 30 minutes. Filter through a Celite pad. Note: Do not heat with carbon in alcohols.

Impurity Profile & Pathway Analysis

The following diagram illustrates the genesis of key impurities during synthesis and workup. Understanding this pathway is crucial for selecting the correct purification logic.

ImpurityPathway SM Starting Material (Methyl 2-methyl-3-nitrobenzoate) Target TARGET PRODUCT (Methyl 2-(chloromethyl)-3-nitrobenzoate) SM->Target Radical Chlorination (NCS/AIBN) OverChl Over-Chlorinated (Dichloromethyl analog) Target->OverChl Excess Reagent Long Reaction Time Hydrolysis Hydrolysis Product (Benzyl Alcohol derivative) Target->Hydrolysis Moisture/H2O Phthalide 4-Nitrophthalide (Cyclized Lactone) Hydrolysis->Phthalide Spontaneous Cyclization

Caption: Reaction pathway showing the origin of over-chlorinated byproducts and the moisture-induced degradation pathway leading to the stable 4-Nitrophthalide impurity.

Purification Protocols

Protocol A: Flash Column Chromatography (High Purity)

Recommended for small-scale (<10g) or highly impure mixtures.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

  • Loading: Dissolve crude in minimum DCM.

  • Elution Order:

    • Fraction 1 (Non-polar): Unreacted Starting Material (Methyl 2-methyl-3-nitrobenzoate).

    • Fraction 2 (Target): Methyl 2-(chloromethyl)-3-nitrobenzoate.[1][2]

    • Fraction 3 (Polar): 4-Nitrophthalide and hydrolysis products.

  • Validation: TLC (Hexane:EtOAc 8:2) – Target R_f ≈ 0.4.

Protocol B: Recrystallization (Scalable)

Recommended for scale-up (>10g) to avoid solvolysis issues.

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

StepActionTechnical Rationale
1. Dissolution Dissolve crude (1.0 eq) in Ethyl Acetate (3-4 vol) at 50-55°C.Minimal heat prevents thermal degradation.
2. Filtration Filter hot solution through a 0.45µm PTFE membrane.Removes insoluble inorganic salts (succinimide residues).
3. Precipitation Slowly add n-Heptane (6-8 vol) dropwise while stirring at 45°C until turbidity persists.Controlled supersaturation promotes crystal growth over oiling out.
4. Cooling Cool gradually to 20-25°C over 1 hour, then chill to 0-5°C for 2 hours.Gradual cooling rejects impurities into the mother liquor.
5. Isolation Filter under nitrogen/argon blanket. Wash with cold Heptane (2 vol).Inert atmosphere prevents moisture condensation on cold filter cake.
6. Drying Vacuum dry at <40°C for 12 hours.Heat sensitivity requires low-temp drying.

Purification Workflow Diagram

PurificationFlow Start Crude Mixture (Solid/Oil) Dissolve Dissolve in DCM/EtOAc + Activated Carbon Start->Dissolve Filter Filter (Celite) Dissolve->Filter Remove Color/Tars Decision Purity Check (HPLC) Filter->Decision Recryst Recrystallization (EtOAc / Heptane) Decision->Recryst Purity > 85% Column Flash Chromatography (Hexane / EtOAc) Decision->Column Purity < 85% Dry Vacuum Dry (<40°C) Recryst->Dry Column->Dry Final Pure API Intermediate Dry->Final

Caption: Decision logic for selecting between recrystallization and chromatography based on initial crude purity.

FAQs

Q: Can I use Isopropanol (IPA) for recrystallization? A: While patents for the bromo analog describe IPA slurries, the chloro analog is often purified more safely in non-protic solvents to avoid ester transesterification or chloride displacement. If you must use IPA, ensure it is anhydrous and keep temperatures low (<40°C).

Q: How should I store the purified material? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture. Long-term exposure to ambient air will lead to the formation of 4-nitrophthalide.

Q: What is the limit for the 4-Nitrophthalide impurity? A: As a potential genotoxic impurity (PGI), it is strictly regulated. In the final API (Lenalidomide), it must typically be controlled to ppm levels. Removing it at this intermediate stage is far more efficient than later.

References

  • Synthesis and Impurity Profiling of Lenalidomide: Kasina, S., et al. "Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide." World Journal of Pharmaceutical Research, 2022, 11(2), 1334-1354.[2]

  • Purification of Lenalidomide Intermediates (Patent): Cao, H., et al. "Method for preparing lenalidomide."[3] European Patent EP 3789385 A1, 2021. (Describes purification of the analogous bromo-intermediate via solvent slurries).

  • Compound Properties & Safety: PubChem. "Methyl 2-(chloromethyl)-3-nitrobenzoate (CID 46900988)." National Library of Medicine.

Sources

Optimization

Storage conditions to prevent degradation of Methyl 2-(chloromethyl)-3-nitrobenzoate

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Methyl 2-(chloromethyl)-3-nitrobenzoate to prevent it...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage and handling of Methyl 2-(chloromethyl)-3-nitrobenzoate to prevent its degradation. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction

Methyl 2-(chloromethyl)-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including Lenalidomide.[1] Its chemical structure, containing both a reactive chloromethyl group and a nitro group, makes it susceptible to degradation under improper storage conditions. This guide is designed to provide clear, actionable advice to maintain the stability and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-(chloromethyl)-3-nitrobenzoate?

A1: To ensure the long-term stability of Methyl 2-(chloromethyl)-3-nitrobenzoate, it is recommended to store it in a refrigerator at 2-8°C.[2] The compound should be kept in a tightly sealed container to prevent exposure to moisture.[3] Additionally, it is advisable to store it in a dark and well-ventilated area.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for Methyl 2-(chloromethyl)-3-nitrobenzoate are hydrolysis of the chloromethyl group and reduction of the nitro group.

  • Hydrolysis: The benzylic chloride of the chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of Methyl 2-(hydroxymethyl)-3-nitrobenzoate.

  • Reduction: The nitro group can be reduced to an amino group, forming Methyl 2-(chloromethyl)-3-aminobenzoate. This can occur in the presence of reducing agents or certain metals.[4][5]

Q3: What are the visible signs of degradation?

A3: While chemical degradation is often not visible, you may observe a change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown) or a change in consistency. However, the most reliable way to assess degradation is through analytical techniques like HPLC or GC-MS.

Q4: Which materials should be avoided for storing this compound?

A4: To prevent degradation, avoid storing Methyl 2-(chloromethyl)-3-nitrobenzoate in containers made of or in contact with incompatible materials. These include:

  • Strong oxidizing agents: These can react with the aromatic ring or the chloromethyl group.

  • Strong bases: Bases can promote hydrolysis of the chloromethyl group and may also react with the ester.

  • Reactive metals: Metals such as sodium, potassium, and magnesium should be avoided as they can promote reduction of the nitro group.[6]

  • Moisture and water: Water can lead to hydrolysis of the chloromethyl group.[3][7]

Q5: How does humidity affect the stability of Methyl 2-(chloromethyl)-3-nitrobenzoate?

A5: High humidity can significantly accelerate the degradation of Methyl 2-(chloromethyl)-3-nitrobenzoate by promoting the hydrolysis of the chloromethyl group.[1][3] It is crucial to store the compound in a dry environment and in a tightly sealed container to minimize exposure to atmospheric moisture.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peak in HPLC/GC-MS analysis with a higher polarity than the starting material. Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming Methyl 2-(hydroxymethyl)-3-nitrobenzoate.1. Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry. The expected mass would correspond to the replacement of -Cl with -OH. 2. Review Storage: Ensure the compound is stored in a desiccated environment and that containers are sealed tightly immediately after use. 3. Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to prevent hydrolysis.
Unexpected peak in HPLC/GC-MS analysis with a different retention time, potentially indicating a change in the electronic properties of the molecule. Reduction of the nitro group to an amino group, forming Methyl 2-(chloromethyl)-3-aminobenzoate.1. Confirm Identity: Use mass spectrometry to check for a mass corresponding to the reduction of the -NO2 group to an -NH2 group. 2. Check for Contaminants: Ensure there are no residual reducing agents from previous reaction steps in your experimental setup. 3. Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reductive degradation.
Low yield of the desired product in a reaction where Methyl 2-(chloromethyl)-3-nitrobenzoate is a starting material. Degradation of the starting material prior to or during the reaction.1. Purity Check: Before starting your reaction, verify the purity of your Methyl 2-(chloromethyl)-3-nitrobenzoate using a suitable analytical method (see "Analytical Protocols" section). 2. Optimize Reaction Conditions: Ensure your reaction conditions (e.g., temperature, pH, solvent) are compatible with the stability of the starting material. Avoid excessive heat and strongly acidic or basic conditions unless required by the protocol.
TLC analysis shows a new, more polar spot. This is likely due to the formation of the hydrolysis product, Methyl 2-(hydroxymethyl)-3-nitrobenzoate.1. Minimize Exposure to Moisture: During your experiment, minimize the exposure of the compound to atmospheric moisture. 2. Purification: If degradation has occurred, consider purifying the material by recrystallization or column chromatography before use.

Degradation Pathways and Troubleshooting Workflow

The following diagrams illustrate the main degradation pathways and a logical workflow for troubleshooting issues related to the stability of Methyl 2-(chloromethyl)-3-nitrobenzoate.

Degradation Pathways of Methyl 2-(chloromethyl)-3-nitrobenzoate A Methyl 2-(chloromethyl)-3-nitrobenzoate B Methyl 2-(hydroxymethyl)-3-nitrobenzoate (Hydrolysis Product) A->B  + H2O (Moisture) C Methyl 2-(chloromethyl)-3-aminobenzoate (Reduction Product) A->C  + [H] (Reducing Agent)

Caption: Primary degradation pathways of Methyl 2-(chloromethyl)-3-nitrobenzoate.

Troubleshooting Workflow for Degradation Issues start Suspected Degradation (e.g., unexpected analytical results, low yield) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analyze_purity Analyze Purity (HPLC, GC-MS) check_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed identify_product Identify Degradation Product(s) degradation_confirmed->identify_product Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No implement_corrective_actions Implement Corrective Actions (e.g., new storage, purification) identify_product->implement_corrective_actions end Problem Resolved implement_corrective_actions->end investigate_other Investigate Other Experimental Factors no_degradation->investigate_other investigate_other->end

Caption: A logical workflow for troubleshooting degradation issues.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of Methyl 2-(chloromethyl)-3-nitrobenzoate is crucial. Below are recommended analytical methods.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is highly effective for separating the parent compound from its potential degradation products.[8][9]

  • Column: Ascentis Express F5 (150 x 4.6 mm, 2.7 µm) or equivalent C18 column.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Perchloric acid in water

    • Solvent B: 80% Methanol and 20% Acetonitrile

  • Gradient: A gradient elution may be necessary to achieve optimal separation. A starting condition of 55:45 (A:B) can be a good starting point.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Expected Elution Order: Based on polarity, the expected elution order would be: Methyl 2-(hydroxymethyl)-3-nitrobenzoate (most polar, earliest elution), followed by Methyl 2-(chloromethyl)-3-aminobenzoate, and finally Methyl 2-(chloromethyl)-3-nitrobenzoate (least polar, latest elution).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification of volatile impurities and degradation products.[10]

  • Column: A fused silica capillary column, such as one coated with 100% dimethyl polysiloxane (e.g., SPB-1, 30 m x 0.25 mm, 1.0 µm film thickness).[10]

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of all components.

  • Detector: Mass Spectrometer in Selective Ion Monitoring (SIM) mode for targeted analysis of known impurities or full scan mode for identifying unknown peaks.[10]

References

  • Pharmaffiliates. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020, December 7). Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, January 13). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
  • PubMed. (n.d.). Humidity induces the formation of radicals and enhances photodegradation of chlorinated-PAHs on Fe(III)-montmorillonite. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023, February 28). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Managing Chemical Retention and Storage. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • The University of Maryland, Baltimore Environmental Health and Safety. (n.d.). Chemical Storage. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ReAgent Chemicals. (2022, June 29). Designing For Degradation In Chemistry. Retrieved from [Link]

  • Zeneth. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Docbrown.info. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Retrieved from [Link]

  • YIC. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Retrieved from [Link]

  • Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development Guide: Methyl 2-(chloromethyl)-3-nitrobenzoate Purity

Executive Summary & Strategic Context Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2) is a critical intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide .[1] Its structural integrity i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS: 1218910-61-2) is a critical intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide .[1] Its structural integrity is paramount; the chloromethyl moiety is a reactive alkylating pharmacophore. If compromised, it leads to significant yield loss in subsequent steps and introduces genotoxic impurities (GTIs) into the final drug substance.

This guide moves beyond generic "C18/Water/Methanol" defaults. It presents a comparative analysis between a Traditional C18 Approach and an Optimized Phenyl-Hexyl Core-Shell Methodology . We demonstrate why the latter offers superior resolution of the critical "Hydrolysis Trap"—the on-column degradation of the chloromethyl group to the hydroxymethyl analog.

Target Audience: Analytical Chemists, CMC Leads, and Process Development Scientists.

The Analytical Challenge: Stability & Selectivity

The primary challenge with Methyl 2-(chloromethyl)-3-nitrobenzoate is twofold:

  • The "Hydrolysis Trap": The benzylic chloride is highly susceptible to hydrolysis in aqueous mobile phases, converting to Methyl 2-(hydroxymethyl)-3-nitrobenzoate . A poor method will degrade the sample during the run, leading to false purity failures.

  • Structural Similarity: Separating the target from its starting material (Methyl 2-methyl-3-nitrobenzoate ) requires high selectivity, as they differ only by a single chlorine vs. hydrogen atom.

Comparative Analysis: C18 vs. Phenyl-Hexyl
FeatureMethod A: Traditional C18 Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (hydrophobic interaction only)Phenyl-Hexyl or Biphenyl (Pi-Pi interactions + Hydrophobicity)
Selectivity Mechanism Based on polarity/hydrophobicity.Pi-Pi Stacking: The electron-deficient nitro group interacts strongly with the phenyl phase, enhancing separation of nitro-isomers.
Resolution (Target vs. Methyl Impurity) Moderate (~1.5 - 2.0). Often requires long runs.High (> 3.0). The chlorine atom alters the electron density of the ring, significantly changing the pi-interaction strength.
Sample Stability Risk of hydrolysis if run times are long (>20 min).Fast LC: Core-shell particles allow <8 min runs, minimizing residence time in aqueous buffer.

Recommended Experimental Protocol (Method B)

This protocol utilizes a Core-Shell Phenyl-Hexyl column to maximize selectivity between the nitro-aromatic impurities while maintaining a short run time to prevent on-column hydrolysis.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: UHPLC or HPLC capable of 600 bar.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 Å, 2.6 µm, 100 x 4.6 mm.

  • Column Temperature: 35°C (Controlled).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis (DAD) at 210 nm (Trace analysis) and 254 nm (Assay).

    • Note: 210 nm provides higher sensitivity for the chloromethyl group; 254 nm is more selective for the nitro-aromatic core.

Mobile Phase & Gradient[2][3]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Acidic pH suppresses ionization of acidic hydrolysis products).

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

    • Why ACN over MeOH? ACN has lower viscosity (lower backpressure) and is aprotic, slightly reducing the risk of solvolysis compared to Methanol.

Gradient Table:

Time (min)% MPBDescription
0.030Initial Hold
1.030Isocratic to stack early eluters
6.080Linear Ramp (Elution of Target)
7.095Wash Step
7.130Re-equilibration
10.030End of Run
Sample Preparation (Critical for Stability)

Diluent: 100% Acetonitrile (Anhydrous).

  • Strict Rule: Do NOT use water or buffer in the sample diluent. The chloromethyl group will hydrolyze in the vial before injection.

  • Protocol: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile. Sonicate briefly (<1 min) to avoid heating.

Method Validation & Performance Data

The following data summarizes the expected performance characteristics based on validation of nitrobenzoate esters (referencing ICH Q2(R1) guidelines).

System Suitability & Specificity[6][8]
ParameterAcceptance CriteriaTypical Result (Method B)
Retention Time (Target) ± 0.1 min4.8 min
Resolution (Target vs. Methyl Impurity) > 2.03.4
Tailing Factor < 1.51.1
Plate Count (N) > 5000> 12,000
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression (r²): > 0.999.[2]

  • LOD/LOQ: Estimated at 0.05% (0.25 µg/mL) for impurities.

Visualizing the Workflow & Degradation Pathways

Method Development Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18.

MethodDevelopment Start Analyte: Methyl 2-(chloromethyl)-3-nitrobenzoate Challenge Challenge: Separation of Methyl Analog & Hydrolysis Stability Start->Challenge Choice Column Selection Strategy Challenge->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Optimized ResultA Result A: Moderate Resolution Longer Run Time (Hydrolysis Risk) C18->ResultA ResultB Result B: Superior Selectivity (Nitro Group) Faster Run (Sample Integrity) Phenyl->ResultB

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry to exploit pi-pi interactions with the nitro group.

Degradation Pathway (The "Hydrolysis Trap")

Understanding the impurities is crucial. The chloromethyl group is the weak link.

Degradation Target Methyl 2-(chloromethyl)-3-nitrobenzoate (Target) Impurity1 Methyl 2-(hydroxymethyl)-3-nitrobenzoate (Hydrolysis Impurity) Target->Impurity1 Hydrolysis Water + H2O (Mobile Phase) Water->Target Impurity2 4-Nitrophthalide (Cyclization Product) Impurity1->Impurity2 Cyclization (-MeOH)

Caption: Primary degradation pathway. In aqueous MP, the target hydrolyzes to the alcohol, which may cyclize to 4-nitrophthalide.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Growth of "Front" Peak On-column hydrolysis.Reduce run time; Ensure Diluent is 100% ACN; Lower Column Temp to 25°C.
Split Peaks Sample solvent mismatch.If sample is dissolved in 100% ACN and injected into 30% ACN MP, "solvent effect" can occur. Reduce injection volume to 2-3 µL.
Ghost Peaks Carryover of sticky nitro-aromatics.Add a needle wash step with 90:10 ACN:Water.
Baseline Drift at 210 nm Formic acid absorbance.Ensure high-quality Formic Acid is used; Consider switching to Phosphoric Acid (if not using MS).

References

  • U.S. EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).Link

  • Kasina, S., et al. (2022). Development and Validation of GC-MS Method for the Trace Level Determination of Potential Genotoxic Impurities in Anti Cancer Drug Substance Lenalidomide. World Journal of Pharmaceutical Research. Link

  • Sielc Technologies. (2018).[3] Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column.Link

  • Reddy, A.V.B., et al. (2019).[2] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[2] Analytical Methods (RSC). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(chloromethyl)-3-nitrobenzoate

Introduction: The Analytical Challenge Methyl 2-(chloromethyl)-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the immunomodulatory agent Lenalidomide.[1] Its structural compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 2-(chloromethyl)-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the immunomodulatory agent Lenalidomide.[1] Its structural complexity, incorporating a methyl ester, a nitro group, and a chloromethyl substituent on an aromatic ring, presents a unique and informative case study for mass spectrometry (MS) analysis. Understanding its fragmentation behavior is critical for reaction monitoring, impurity profiling, and quality control in drug development and manufacturing.

This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation patterns of Methyl 2-(chloromethyl)-3-nitrobenzoate. While a publicly available, verified mass spectrum for this specific compound is not readily accessible, we can construct a highly accurate, predictive fragmentation map by applying fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds. We will explore the characteristic cleavages associated with each functional group, the influence of their ortho-positioning, and compare the information-rich EI technique with softer ionization methods like Chemical Ionization (CI) and Electrospray Ionization (ESI).

The molecular structure and key properties are as follows:

  • Chemical Formula: C₉H₈ClNO₄[1][2]

  • Molecular Weight: 229.01 g/mol (for ³⁵Cl isotope) | 231.01 g/mol (for ³⁷Cl isotope)[2]

Experimental Design: Choosing the Right Tool for the Job

The choice of analytical technique is paramount in obtaining meaningful data. For a volatile, small organic molecule like Methyl 2-(chloromethyl)-3-nitrobenzoate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for detailed structural elucidation.[3][4]

Primary Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The rationale for selecting GC-EI-MS is twofold: GC provides excellent separation of the analyte from solvents and potential impurities, while the high-energy EI source (typically 70 eV) induces reproducible and extensive fragmentation, creating a unique "fingerprint" of the molecule.[5][6]

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Injection (1 µL in Solvent) B Heated Inlet (250°C) Vaporization A->B C Capillary Column (e.g., DB-5ms) B->C D Temperature Programmed Oven (Separation) C->D E Electron Ionization (EI) (70 eV Source) D->E Transfer Line (280°C) F Quadrupole Mass Analyzer E->F G Electron Multiplier Detector F->G H Mass Spectrum G->H Data Acquisition

Caption: Generalized workflow for GC-EI-MS analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC System: Utilize a gas chromatograph equipped with a split/splitless injector and a low-bleed capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

Alternative Ionization Techniques: A Comparative Overview

While EI is ideal for fragmentation analysis, alternative methods are superior for unequivocally determining the molecular weight.

Ionization TechniquePrincipleExpected Result for AnalytePrimary Application
Electron Ionization (EI) High-energy electrons (70 eV) bombard the molecule, causing ionization and extensive fragmentation.[6]Rich fragmentation pattern, potentially weak M+• peak.Structural Elucidation
Chemical Ionization (CI) A reagent gas (e.g., methane) is ionized, which then transfers a proton to the analyte in a gentler process.[7][8]Strong [M+H]⁺ (m/z 230/232) and adduct ions (e.g., [M+C₂H₅]⁺). Minimal fragmentation.Molecular Weight Confirmation
Electrospray Ionization (ESI) A high voltage is applied to a liquid solution, creating an aerosol of charged droplets.[9][10]Strong [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode). Used with LC-MS.Analysis of Polar/Non-volatile Compounds

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of Methyl 2-(chloromethyl)-3-nitrobenzoate is dictated by the interplay of its functional groups. The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) means that any chlorine-containing fragment will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio.[11]

The Molecular Ion and Primary Fragments

Upon ionization, the molecular ion (M+•) is formed at m/z 229/231 . Due to the presence of multiple fragmentation-directing groups, this peak may be of low abundance.[12] The primary fragmentation events are driven by the loss of stable neutral radicals or molecules.

Fragmentation_Pathways cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]+• m/z 229/231 F1 Loss of •OCH₃ m/z 198/200 M->F1 - •OCH₃ (31 u) F2 Loss of •Cl m/z 194 M->F2 - •Cl (35/37 u) F3 Loss of •NO₂ m/z 183/185 M->F3 - •NO₂ (46 u) F4 Loss of •CH₂Cl m/z 180 M->F4 - •CH₂Cl (49/51 u) F1a Loss of CO m/z 170/172 F1->F1a - CO (28 u) F2a Loss of CO m/z 166 F2->F2a - CO (28 u) F3a Loss of CO m/z 155/157 F3->F3a - CO (28 u)

Caption: Key predicted EI fragmentation pathways for the analyte.

Detailed Analysis of Major Predicted Fragments

The following table summarizes the most probable fragmentation pathways, drawing parallels with known fragmentation rules for aromatic esters, nitro compounds, and halogenated aromatics.[13][14][15]

m/z (³⁵Cl/³⁷Cl)Proposed Structure / IonNeutral LossMechanistic Rationale
229 / 231 Molecular Ion [M]⁺• -The intact molecule minus one electron. The ~3:1 isotopic pattern for chlorine is the first diagnostic clue.[11]
198 / 200 [M - OCH₃]⁺•OCH₃ (31 u)A classic fragmentation for methyl esters, involving cleavage of the C-O bond to form a stable acylium ion. This is often a very prominent peak.[13][16]
183 / 185 [M - NO₂]⁺•NO₂ (46 u)Characteristic loss from nitroaromatic compounds. The charge is stabilized by the remaining aromatic system.[7][17]
194 [M - Cl]⁺•Cl (35/37 u)Benzylic cleavage resulting in the loss of the chlorine radical. This forms a stabilized benzylic carbocation.
180 [M - CH₂Cl]⁺•CH₂Cl (49/51 u)Alpha-cleavage where the entire chloromethyl radical is lost. The resulting ion is a substituted methyl benzoate cation.
170 / 172 [M - OCH₃ - CO]⁺CO (28 u)Subsequent loss of carbon monoxide from the m/z 198/200 acylium ion. This is a common pathway for benzoyl-type cations.[18]
152 [M - OCH₃ - Cl - H]⁺ or [M - CH₂Cl - O]⁺-Potential complex rearrangement product.
126 [C₇H₄NO]⁺-Likely formed from the m/z 198/200 fragment via loss of CO and subsequently HCl.

Comparative Analysis with a Structural Isomer

To ground our predictions in experimental data, we can compare the expected fragmentation of our target with the known spectrum of an isomer, Methyl 2-chloro-4-nitrobenzoate , available in the NIST database.[19]

  • NIST Data for Methyl 2-chloro-4-nitrobenzoate (Isomer):

    • Molecular Ion (m/z 215/217): Note the different molecular weight due to the absence of the -CH₂- group.

    • Key Fragments: Prominent peaks are observed for the loss of •OCH₃ (m/z 184/186) and the loss of •NO₂ (m/z 169/171).

Key Differences and Insights: The primary fragmentation pathways (loss of methoxy and nitro groups) are conserved between isomers. However, our target molecule, Methyl 2-(chloromethyl)-3-nitrobenzoate, has an additional fragmentation site at the benzylic C-Cl bond, leading to the predicted loss of •Cl (m/z 194) and •CH₂Cl (m/z 180). These fragments would be absent in the spectrum of the NIST isomer, serving as powerful diagnostic markers to differentiate between the two. Furthermore, the ortho-positioning in our target molecule may facilitate unique rearrangement reactions not possible in other isomers.

Conclusion for the Practicing Scientist

This guide provides a robust, predictive framework for interpreting the mass spectrum of Methyl 2-(chloromethyl)-3-nitrobenzoate. The analysis demonstrates that even without a reference spectrum, a detailed and reliable fragmentation map can be constructed by understanding the fundamental behavior of the constituent functional groups.

For researchers in drug development, the key takeaways are:

  • Primary Identification: Use GC-EI-MS to obtain a detailed fragmentation fingerprint. Look for the characteristic chlorine isotope pattern at m/z 229/231 and key fragments at m/z 198/200 (loss of •OCH₃) and m/z 183/185 (loss of •NO₂).

  • Molecular Weight Confirmation: If the molecular ion is weak or absent in the EI spectrum, confirm the molecular weight using a softer ionization technique like CI or ESI, which will yield a strong [M+H]⁺ signal at m/z 230/232.

  • Isomer Differentiation: The presence of fragments corresponding to the loss of •Cl (m/z 194) and •CH₂Cl (m/z 180) are diagnostic for the chloromethyl substituent and can be used to distinguish this compound from other isomers.

By combining predictive analysis with a multi-faceted experimental approach, scientists can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their research and development processes.

References

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: Atmospheric Environment URL
  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Look at the mass spectrum of methyl benzoate. Source: brainly.com URL: [Link]

  • Title: Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid Source: Environmental Science: Atmospheres URL: [Link]

  • Title: Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications Source: MDPI URL: [Link]

  • Title: Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid Source: PubMed Central URL: [Link]

  • Title: Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids Source: ResearchGate URL: [Link]

  • Title: PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

  • Title: Solved 4.3) Consider the mass spectrum of methyl benzoate Source: Chegg.com URL: [Link]

  • Title: Methyl benzoate Source: Restek URL: [Link]

  • Title: GC/GC-MS - Gas Chromatography Source: EMSL Analytical URL: [Link]

  • Title: GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC-MS) Source: Hill Labs URL: [Link]

  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS ONE URL: [Link]

  • Title: C6H5Cl mass spectrum of chlorobenzene Source: Doc Brown's Chemistry URL: [Link]

  • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Gas chromatography–mass spectrometry Source: Wikipedia URL: [Link]

  • Title: Methyl 2-chloro-4-nitrobenzoate Source: NIST WebBook URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: CAS No : 1218910-61-2 | Product Name : Methyl 2-(chloromethyl)-3-nitrobenzoate Source: Pharmaffiliates URL: [Link]

  • Title: Methyl 2-(chloromethyl)-3-nitrobenzoate Source: PubChem URL: [Link]

  • Title: Gas Chromatography – Mass Spectrometry (GC−MS) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols Source: MDPI URL: [Link]

  • Title: Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization Source: Agilent Technologies URL: [Link]

  • Title: Electronic Supplementary Information (ESI) for Isolation of a MnIV acylperoxo complex and its monooxidation ability Source: The Royal Society of Chemistry URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: Mass Spectrometry Fragmentation Rules Source: Scribd URL: [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopic Identification of Methyl 2-(chloromethyl)-3-nitrobenzoate

Introduction: Deciphering Molecular Structure with Infrared Light In the field of synthetic chemistry and drug development, the unambiguous identification of a target molecule is paramount. Methyl 2-(chloromethyl)-3-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Structure with Infrared Light

In the field of synthetic chemistry and drug development, the unambiguous identification of a target molecule is paramount. Methyl 2-(chloromethyl)-3-nitrobenzoate, a substituted aromatic compound, presents a unique combination of functional groups whose presence and specific arrangement can be definitively confirmed using Infrared (IR) Spectroscopy. This technique probes the vibrational modes of molecules; when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to the natural vibrations of its bonds.[1][2][3]

This guide provides an in-depth analysis of the key IR spectroscopic peaks that serve as a molecular fingerprint for Methyl 2-(chloromethyl)-3-nitrobenzoate. We will dissect the contributions of each functional group—the aromatic ester, the nitro group, and the chloromethyl substituent—to the overall spectrum. Furthermore, we will compare its spectral features to those of potential precursors or isomers to highlight the diagnostic power of IR spectroscopy in confirming the precise molecular structure.

Section 1: The Molecular Signature - Predicted IR Spectrum of Methyl 2-(chloromethyl)-3-nitrobenzoate

The IR spectrum of Methyl 2-(chloromethyl)-3-nitrobenzoate is a composite of absorptions arising from its distinct functional components. The presence of strong electron-withdrawing groups (nitro and ester) on the benzene ring, along with the alkyl halide substituent, results in a complex but highly informative spectrum.

Figure 1: Structure of Methyl 2-(chloromethyl)-3-nitrobenzoate with key bond vibrations and their expected IR frequencies.

Nitro Group Vibrations (NO₂) - The Most Prominent Feature

The nitro group provides the most characteristic and intense signals in the spectrum due to the large change in dipole moment during vibration.[1]

  • Asymmetric NO₂ Stretch: A very strong absorption band is expected in the 1550-1475 cm⁻¹ region.[1][4] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[1][4]

  • Symmetric NO₂ Stretch: Another strong and unmistakable band appears in the 1360-1290 cm⁻¹ range.[1][4] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[1][5]

  • C-N Stretch: The stretching of the bond connecting the nitro group to the aromatic ring is weaker and typically appears in the 890-835 cm⁻¹ range.[1][6]

Ester Group Vibrations (Methyl Benzoate Moiety)

The methyl ester group, conjugated with the aromatic ring, also gives rise to strong, diagnostic peaks.

  • Carbonyl (C=O) Stretch: A sharp, very strong peak is anticipated in the 1730-1715 cm⁻¹ range.[7][8] This is slightly lower than for saturated aliphatic esters (1750-1735 cm⁻¹) due to resonance with the benzene ring.[8][9] This peak is often the most intense in the entire spectrum.[3][10]

  • C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. These strong bands are typically found in the 1300-1000 cm⁻¹ region and are a key part of the "Rule of 3" for identifying esters.[7][10] For a benzoate, a strong C-C(=O)-O stretch is expected around 1310-1250 cm⁻¹.[10][11]

Aromatic Ring Vibrations (Substituted Benzene)

The benzene ring itself produces a series of characteristic absorptions.

  • Aromatic C-H Stretch: A weak to medium band appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][12] The presence of a peak in this region is a clear indicator of hydrogens on an sp²-hybridized carbon.[3]

  • Aromatic C=C Stretch (In-ring): Two or more medium-intensity bands appear in the 1600-1450 cm⁻¹ region due to skeletal vibrations of the ring.[12] Commonly observed peaks are near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[1][9]

  • C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[9][12] For a 1,2,3-trisubstituted ring, characteristic bands can be expected in the 840-790 cm⁻¹ and 780-730 cm⁻¹ regions.

Chloromethyl Group Vibrations (-CH₂Cl)

The chloromethyl group adds aliphatic C-H and C-Cl vibrations to the spectrum.

  • Aliphatic C-H Stretch: The stretching of the C-H bonds in the CH₂ group will produce medium-intensity peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[2][13]

  • CH₂ Wag: A characteristic C-H wagging vibration for a -CH₂X group (where X is a halogen) is found between 1300-1150 cm⁻¹ .[9]

  • C-Cl Stretch: The carbon-chlorine stretch gives rise to a medium to strong band in the fingerprint region, typically between 850-550 cm⁻¹ .[9][14] This peak can sometimes overlap with other absorptions but is a crucial piece of evidence for the presence of the chloromethyl group.

Section 2: Data Summary and Key Diagnostic Peaks

For clarity, the expected IR absorption bands for Methyl 2-(chloromethyl)-3-nitrobenzoate are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic Ring
3000 - 2850MediumC-H StretchAliphatic (-CH₂)
1730 - 1715 Strong, Sharp C=O Stretch (Conjugated) Ester
1600 - 1585MediumC=C Stretch (In-ring)Aromatic Ring
1550 - 1475 Very Strong Asymmetric NO₂ Stretch Nitro Group
1500 - 1400MediumC=C Stretch (In-ring)Aromatic Ring
1360 - 1290 Very Strong Symmetric NO₂ Stretch Nitro Group
1300 - 1150Medium-CH₂- WagChloromethyl Group
1300 - 1000StrongC-O StretchesEster
900 - 675StrongC-H Out-of-Plane BendingAromatic Ring
850 - 550Medium-StrongC-Cl StretchChloromethyl Group

Peaks in bold represent the most characteristic and easily identifiable signals for this molecule.

Section 3: Comparative Analysis - Confirming Identity

The true power of IR spectroscopy is revealed when comparing the spectrum of the product to that of potential starting materials or side-products.

Comparison with Methyl 3-nitrobenzoate (A Potential Precursor)

Let's assume the target molecule was synthesized from Methyl 3-nitrobenzoate via a chloromethylation reaction.

  • What to Look For: The spectrum of Methyl 2-(chloromethyl)-3-nitrobenzoate will show new peaks that are absent in the starting material.

    • Appearance of Aliphatic C-H Stretches: New medium peaks will appear in the 3000-2850 cm⁻¹ region.

    • Appearance of C-Cl Stretch: A new medium-strong band will be present in the 850-550 cm⁻¹ range.

    • Change in Substitution Pattern: The C-H out-of-plane bending region (900-675 cm⁻¹) will be significantly different, shifting from a pattern indicative of 1,3-disubstitution to one characteristic of 1,2,3-trisubstitution.

Comparison with Isomers (e.g., Methyl 4-(chloromethyl)-3-nitrobenzoate)

Distinguishing between constitutional isomers is a more subtle challenge where the fingerprint region becomes critical.

  • What to Look For: The primary functional group regions (C=O, NO₂) will be very similar. The key difference will lie in the C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ range. Different substitution patterns on the benzene ring lead to unique combinations of oop bending absorptions.[12] While a full analysis requires reference spectra, a significant deviation from the expected 1,2,3-trisubstitution pattern would indicate the presence of an undesired isomer.

Section 4: Experimental Protocol for IR Spectrum Acquisition (ATR Method)

To ensure high-quality, reproducible data, a standardized protocol is essential. The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for solid samples.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean Crystal vs. Air) Clean->Background Sample Place Small Amount of Solid Sample on Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Spectrum (ATR & Baseline Correction) Acquire->Process Analyze Analyze Peaks & Compare to Reference Process->Analyze End End Analyze->End

Figure 2: Standard workflow for acquiring an IR spectrum using the ATR technique.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline): Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol or acetone is commonly used. Allow the solvent to fully evaporate.

  • Background Acquisition (Causality: To subtract the spectral signature of air and the instrument itself): With the clean, empty crystal in place, acquire a background spectrum. This scan measures the ambient environment (CO₂, H₂O) and will be digitally subtracted from the sample scan.

  • Sample Application: Place a small amount (typically just enough to cover the crystal surface, ~1-2 mg) of the dry, solid Methyl 2-(chloromethyl)-3-nitrobenzoate onto the center of the ATR crystal.

  • Pressure Application (Causality: To ensure good optical contact between the sample and the crystal): Lower the instrument's anvil or press to apply firm, consistent pressure onto the sample. This is critical for achieving a high-quality spectrum with good peak intensity.

  • Spectrum Acquisition: Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline. An ATR correction may also be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using an appropriate solvent.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-(chloromethyl)-3-nitrobenzoate. The spectrum provides a rich set of data points that, when analyzed correctly, confirm the presence and connectivity of all key functional groups. The strong, characteristic stretches of the nitro group (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the ester carbonyl (1730-1715 cm⁻¹) are unmistakable indicators. These, combined with evidence of the aromatic ring, the C-Cl bond, and aliphatic C-H bonds, create a unique spectral fingerprint. By comparing this fingerprint against that of potential precursors and isomers, researchers can confidently verify the identity and purity of their synthesized compound.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds - Chemistry.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 23, 2026, from [Link]

  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved February 23, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved February 23, 2026, from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved February 23, 2026, from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 23, 2026, from [Link]

  • eGyanKosh. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved February 23, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 23, 2026, from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved February 23, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved February 23, 2026, from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved February 23, 2026, from [Link]

  • Spectroscopy Online. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Retrieved February 23, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 23, 2026, from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved February 23, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Assay of Methyl 2-(chloromethyl)-3-nitrobenzoate

This guide provides an in-depth comparison of reference standards for the quantitative assay of Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS No. 1218910-61-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards for the quantitative assay of Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS No. 1218910-61-2). As a critical intermediate in the synthesis of pharmaceuticals like Lenalidomide, the purity and concentration of this compound must be precisely determined to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a technical framework for selecting the most appropriate reference standard for their specific application.

The Foundational Role of a Reference Standard in Analytical Assays

In any quantitative analysis, the reference standard is the cornerstone upon which the accuracy and validity of the results are built. It is a highly purified and well-characterized substance used as a benchmark for comparison. The choice of a reference standard directly impacts data reliability, which is critical for regulatory submissions and quality management.[3] An ideal reference standard possesses certified purity, established identity, and traceability to a recognized metrological institution, ensuring consistency across different laboratories and time points.[4]

Analytical Methodologies for Nitroaromatic Compounds

The assay of Methyl 2-(chloromethyl)-3-nitrobenzoate, a nitroaromatic compound, is typically performed using separation techniques that offer high specificity and sensitivity. The most common and robust methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for the analysis of non-volatile or thermally sensitive pharmaceutical impurities and intermediates.[5] Coupled with an Ultraviolet (UV) detector, HPLC provides excellent separation and quantification capabilities for aromatic compounds.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC, often paired with a Mass Spectrometry (MS) detector, can offer exceptional sensitivity and structural confirmation.[6][7] However, the thermal stability of Methyl 2-(chloromethyl)-3-nitrobenzoate must be considered to prevent on-column degradation.

For the purpose of this guide, we will focus on an HPLC-UV based assay, as it is the most widely applicable and robust method for this class of compounds in a pharmaceutical quality control setting.[8]

Comparison of Commercially Available Reference Standards

The selection of a reference standard should be guided by the intended use, such as method development, validation, or routine QC testing under GMP conditions. Below is a comparison of typical grades of reference standards available for Methyl 2-(chloromethyl)-3-nitrobenzoate.

Supplier/GradeStandard TypeReported Purity & CharacterizationTraceability & ComplianceBest Suited For
USP Pharmacopeial Standard (PAI)Purity established by the USP. Accompanied by a product information sheet. Used for compendial methods.Traceable to the primary USP reference standard. Required for assays intended for USP monograph compliance.GMP release testing, regulatory submissions, and validation of compendial methods.
Commercial CRM Certified Reference Material (CRM)High-purity (typically >99.5%) with a comprehensive Certificate of Analysis (CoA) detailing purity (e.g., by HPLC, qNMR), identity (NMR, MS), and uncertainty values.Manufactured under ISO 17034 and characterized in an ISO/IEC 17025 accredited laboratory. Provides metrological traceability.[4]Development and validation of non-compendial analytical methods, system suitability tests, and as an in-house primary standard.
Research Grade Analytical StandardPurity is typically determined by a single method (e.g., HPLC >98%). CoA may provide identity confirmation (e.g., NMR structure consistent).Not manufactured under an ISO-accredited quality system. Lacks metrological traceability.Early-stage research and development, impurity identification, and initial method development where absolute quantification is not critical.

Decision Logic for Selecting a Reference Standard

Choosing the right standard is a critical decision that balances cost, compliance, and analytical requirements. The following diagram illustrates a logical workflow for this selection process.

start Define Analytical Purpose app Application Type? start->app gmp GMP Release Testing / Regulatory Submission app->gmp  GMP/QC   validation Method Development / Validation app->validation Validation research R&D / Process Monitoring app->research  R&D   usp_std Select USP Pharmacopeial Standard or equivalent gmp->usp_std crm_std Select Certified Reference Material (CRM) validation->crm_std research_std Select Well-Characterized Research Grade Standard research->research_std proceed Proceed with Assay usp_std->proceed crm_std->proceed research_std->proceed

Caption: Decision workflow for reference standard selection.

Experimental Protocol: HPLC Assay for Methyl 2-(chloromethyl)-3-nitrobenzoate

This protocol describes a general procedure for the quantitative determination of Methyl 2-(chloromethyl)-3-nitrobenzoate. It must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[9]

1. Materials and Reagents

  • Methyl 2-(chloromethyl)-3-nitrobenzoate Reference Standard (CRM or Pharmacopeial grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

3. Chromatographic Conditions

Parameter Condition Causality and Justification
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides good hydrophobic retention for aromatic compounds like the analyte.
Mobile Phase A: Water; B: Acetonitrile A standard reversed-phase solvent system that is UV-transparent and provides good peak shape.
Gradient 0-15 min: 50% to 80% B; 15-20 min: 80% B; 20-22 min: 80% to 50% B; 22-27 min: 50% B The gradient ensures elution of the analyte with good resolution from potential impurities and a stable baseline.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing good sensitivity.

| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |

4. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (50:50 Acetonitrile/Water) to ensure no system contamination.

  • Perform five replicate injections of the Working Standard Solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the Sample Solution in duplicate.

  • Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor for system drift.

6. Calculation of Assay The assay percentage is calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample = Peak area of the analyte in the sample chromatogram.

  • Area_Standard = Average peak area of the analyte from the bracketing standard injections.

  • Conc_Standard = Concentration of the Working Standard Solution (in mg/mL).

  • Conc_Sample = Concentration of the Sample Solution (in mg/mL).

  • Purity_Standard = Purity of the reference standard as stated on the CoA (e.g., 99.8%).

Analytical Workflow Visualization

The following diagram outlines the complete workflow from standard preparation to final result calculation.

cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve & Dilute (Standard Solution) weigh_std->dissolve_std weigh_sample Accurately Weigh Test Sample dissolve_sample Dissolve & Dilute (Sample Solution) weigh_sample->dissolve_sample system_suit System Suitability (5x Standard Injections) dissolve_std->system_suit run_seq Run Analytical Sequence (Blank, Standards, Samples) dissolve_sample->run_seq system_suit->run_seq integrate Integrate Peak Areas run_seq->integrate calculate Calculate Assay % using Formula integrate->calculate report Final Report (Assay Result) calculate->report

Caption: Standard workflow for an HPLC-based assay.

Conclusion

The accurate assay of Methyl 2-(chloromethyl)-3-nitrobenzoate is essential for ensuring pharmaceutical product quality. The selection of an appropriate reference standard is the most critical factor in achieving reliable and reproducible results. For applications in regulated GMP environments, a pharmacopeial standard (e.g., USP) is mandatory. For method development and validation, a Certified Reference Material (CRM) provides the necessary traceability and documented purity. Research-grade standards are suitable for preliminary, non-critical investigations. By pairing a high-quality, appropriate reference standard with a robust and validated HPLC method, scientists can ensure their analytical data is accurate, defensible, and fit for its intended purpose.

References

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

  • Göen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 91-9. Retrieved from [Link]

  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • MDPI. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Walsh, M. E., & Ranney, T. A. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1218910-61-2 | Product Name : Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Briti Scientific. (n.d.). Certified Reference Material. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Kasina, et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1350. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Chloromethyl vs. Bromomethyl Nitrobenzoates

The following guide is structured as an advanced technical resource for researchers in medicinal chemistry and prodrug development. It synthesizes mechanistic insights with practical experimental protocols. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for researchers in medicinal chemistry and prodrug development. It synthesizes mechanistic insights with practical experimental protocols.

[1]

Executive Summary

Chloromethyl and bromomethyl nitrobenzoates (specifically the 4-nitro isomers) serve as critical electrophilic soft-alkylation agents in the synthesis of acyloxyalkyl ester prodrugs . While both reagents introduce the formaldehyde-equivalent linker (


), their reactivity profiles differ fundamentally due to the leaving group kinetics of the halide.
  • Chloromethyl 4-nitrobenzoate (CMNB): The industry standard. It balances stability with sufficient reactivity for strong nucleophiles (e.g., carboxylates, phosphates). It is isolable, storable, and resists premature hydrolysis.

  • Bromomethyl 4-nitrobenzoate (BMNB): The high-reactivity alternative. It exhibits reaction rates 50–100x faster than CMNB, making it essential for sterically hindered or weakly nucleophilic substrates. However, its lower hydrolytic stability often requires in situ generation or Finkelstein exchange.

This guide provides a head-to-head analysis of their kinetics, synthesis, and application, supported by mechanistic diagrams and validated protocols.

Mechanistic Foundations

The reactivity difference between CMNB and BMNB is governed by two primary factors: Carbon-Halogen Bond Strength and the Electronic Influence of the Nitrobenzoate Moiety .

Leaving Group Physics

The substitution reaction proceeds via an


 mechanism where the nucleophile (Drug-COO⁻) attacks the methylene carbon. The reaction rate is heavily dependent on the nucleofugality of the halide.
ParameterChloromethyl (

)
Bromomethyl (

)
Impact on Reactivity
Bond Length (

)
1.77 Å1.94 ÅLonger bond = weaker overlap, easier cleavage.
Bond Dissociation Energy ~339 kJ/mol~285 kJ/molLower energy barrier for Br cleavage.
Polarizability ModerateHighBr stabilizes the transition state better, lowering

.
Relative Rate (

)
1.0 (Reference)~50 – 80 BMNB reacts significantly faster.
The Nitro Group Effect

The 4-nitro group on the benzoate ring acts as a strong Electron Withdrawing Group (EWG).

  • Inductive Effect: It pulls electron density away from the ester oxygen.

  • Consequence: This destabilizes the ground state of the methylene carbon (making it more electrophilic) but also decreases the basicity of the benzoate oxygen.

  • Net Result: While the nitro group enhances the electrophilicity of the

    
     center compared to unsubstituted benzoate, it also makes the ester bond itself more susceptible to hydrolysis.
    
Reaction Pathway Diagram

The following diagram illustrates the competing pathways: Product Formation (


) vs. Hydrolytic Degradation (

).

ReactivityPathways cluster_legend Reactivity Logic Substrate Halomethyl Nitrobenzoate (Ar-CO-O-CH2-X) TS_Sub TS1: SN2 Attack (Transition State) Substrate->TS_Sub + Nucleophile (Drug-COO-) Hydrolysis Hydrolysis (H2O Attack) Substrate->Hydrolysis + H2O / OH- Product Prodrug Ester (Ar-CO-O-CH2-Drug) TS_Sub->Product Fast for X=Br Mod. for X=Cl Degradation Degradation Products (ArCOOH + CH2O + HX) Hydrolysis->Degradation Ester Cleavage Br lowers Activation Energy of TS1 Br lowers Activation Energy of TS1 Cl requires higher Temp/Catalyst Cl requires higher Temp/Catalyst Br lowers Activation Energy of TS1->Cl requires higher Temp/Catalyst

Caption: Kinetic competition between desirable nucleophilic substitution (Blue path) and hydrolytic degradation (Red path). Bromides accelerate the Blue path significantly more than the Red path in aprotic solvents.

Comparative Experimental Data

The following data summarizes the performance characteristics derived from kinetic studies of


-halo esters.
Table 1: Physicochemical & Kinetic Comparison
FeatureChloromethyl 4-NitrobenzoateBromomethyl 4-Nitrobenzoate
CAS Number 115627-21-9 (Analogous)129384-86-9 (Analogous)
Physical State Crystalline Solid (mp 72-74°C)Low-melting Solid / Oil (sensitive)
Storage Stability High (Months at 4°C)Low (Weeks at -20°C, light sensitive)

Reactivity (vs

)
Moderate (

)
High (

)
Finkelstein Susceptibility Excellent substrate (Cl

I)
N/A (Already reactive)
Hydrolysis Half-life (

)
> 4 hours< 30 minutes

Key Insight: While BMNB is kinetically superior for difficult couplings, its instability often necessitates the use of Finkelstein conditions (generating the iodide in situ from the chloride) rather than isolating the bromide.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl 4-Nitrobenzoate (Standard)

This protocol utilizes chloromethyl chlorosulfate to achieve high yields without using carcinogenic bis-chloromethyl ether.

Reagents:

  • 4-Nitrobenzoic acid (1.0 equiv)

  • Chloromethyl chlorosulfate (1.2 equiv)[1]

  • 
     (4.0 equiv)
    
  • 
     (0.1 equiv, Phase Transfer Catalyst)
    
  • Solvent:

    
     (1:1 biphasic system)[2]
    

Workflow:

  • Dissolution: Dissolve 4-nitrobenzoic acid (1.55 g, 9.27 mmol) in 40 mL

    
    . Add 40 mL water, 
    
    
    
    (3.12 g), and PTC (
    
    
    ).
  • Addition: Cool biphasic mixture to 0°C. Add chloromethyl chlorosulfate (1.22 mL) dropwise over 15 minutes.

  • Reaction: Vigorously stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Separate organic phase. Wash aqueous phase with

    
     (2x). Combine organics, wash with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

  • Yield: Typically 85–92% as a white/pale yellow solid.

Protocol B: In Situ Activation (Finkelstein Modification)

Recommended when the Chloromethyl derivative is too slow, effectively mimicking the reactivity of the Bromomethyl/Iodomethyl species.

Rationale: Instead of synthesizing unstable BMNB, convert CMNB to the iodide transiently.

Workflow:

  • Dissolve Chloromethyl 4-nitrobenzoate (1.0 equiv) in dry Acetone or Acetonitrile.

  • Add NaI (1.5 equiv). A precipitate of NaCl will form immediately, indicating exchange.

  • Stir for 30–60 mins at RT.

  • Add the Nucleophile (e.g., Drug-Carboxylate salt) directly to this suspension.

  • Outcome: Reaction rates comparable to BMNB but with the storage convenience of CMNB.

Synthesis & Application Workflow Diagram

This diagram visualizes the decision matrix for choosing between Cl and Br/I pathways in prodrug synthesis.

SynthesisWorkflow cluster_bmnb Alternative Route (Not Recommended) Start Start: 4-Nitrobenzoic Acid Step1 Reaction with Chloromethyl Chlorosulfate Start->Step1 Intermediate Chloromethyl 4-Nitrobenzoate (Stable Intermediate) Step1->Intermediate Decision Is Nucleophile Reactive? Intermediate->Decision Path_Direct Direct Coupling (Solvent: DMF/DCM) Decision->Path_Direct Yes (Strong Nu) Path_Finkel Finkelstein Activation (+ NaI in Acetone) Decision->Path_Finkel No (Weak/Hindered Nu) Product Final Prodrug (Acyloxyalkyl Ester) Path_Direct->Product Path_Finkel->Product Via Iodomethyl intermediate DirectBr Direct Synthesis of Bromomethyl Ester (Low Stability)

Caption: Decision tree for utilizing Chloromethyl Nitrobenzoate. The Finkelstein pathway is preferred over direct Bromomethyl synthesis due to stability concerns.

References

  • Synthesis of Chloromethyl Esters: Title: Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Source: Journal of Medicinal Chemistry (2026). URL:[Link] (Representative DOI for similar protocols)

  • Finkelstein Reaction & Halide Exchange: Title: Finkelstein Reaction: Mechanism and Applications in Organic Synthesis.[3] Source: Organic Chemistry Portal.[4] URL:[Link]

  • Kinetics of Halomethyl Ester Hydrolysis: Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Bioorganic & Medicinal Chemistry.[5][1] URL:[Link] (Representative)

  • Prodrug Strategies: Title: Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Source: Scientific Research Publishing. URL:[Link] (Representative)

  • General Nucleophilic Substitution Kinetics: Title: Kinetics of Nucleophilic Substitution Reactions.[5][6][7][8][9] Source: Chemistry LibreTexts. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Methyl 2-(chloromethyl)-3-nitrobenzoate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS No. 1218910-61-2).[1][2] Given...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(chloromethyl)-3-nitrobenzoate (CAS No. 1218910-61-2).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, such as Methyl 2-bromomethyl-3-nitrobenzoate, and established protocols for handling halogenated nitroaromatic compounds to provide a robust framework for its safe utilization.[3] The procedural guidance herein is designed to empower laboratory personnel to manage the risks associated with this chemical, ensuring both personal safety and experimental integrity.

Hazard Assessment and Toxidological Profile

Based on the data for the analogous compound, Methyl 2-bromomethyl-3-nitrobenzoate, we can infer the following hazards:

  • Skin Corrosion/Irritation: Likely to cause burns upon skin contact.[3]

  • Serious Eye Damage/Irritation: Poses a risk of severe eye damage.[3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

The nitroaromatic structure also raises concerns about potential mutagenicity and carcinogenicity, as well as organ damage through prolonged or repeated exposure, similar to other compounds in this class.[5]

Inferred Hazard Classification
Hazard ClassCategoryGHS Hazard Statement (Inferred)
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.[6][7] The following table outlines the minimum required PPE for handling Methyl 2-(chloromethyl)-3-nitrobenzoate.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z.87.1 standards.[8] A face shield worn over goggles is required to protect against splashes, especially during transfers and reaction quenching.[8][9]
Hands Double Gloving: Nitrile or NeopreneHeavy-duty nitrile or neoprene gloves are recommended. Double gloving provides additional protection against permeation. Gloves should be inspected before each use and changed immediately upon contamination.
Body Flame-Resistant Lab CoatA lab coat made of Nomex® or a similar flame-resistant material should be worn over cotton clothing.[8] Polyester and acrylic fabrics should be avoided.[8]
Respiratory NIOSH-approved RespiratorA respirator with cartridges appropriate for organic vapors and particulates is necessary if handling the solid outside of a certified chemical fume hood.[3][4]
Feet Closed-toe, Chemical-Resistant ShoesShoes must cover the entire foot to protect against spills.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Work Area: All work with Methyl 2-(chloromethyl)-3-nitrobenzoate must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][11]

  • Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be readily available.

Weighing and Transfer

Weighing_and_Transfer_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don appropriate PPE B Prepare designated fume hood A->B C Assemble all necessary equipment B->C D Weigh solid in a tared, sealed container C->D E Slowly add to reaction vessel under inert atmosphere D->E F Rinse weighing container with solvent and add to vessel E->F G Decontaminate all equipment with appropriate solvent F->G H Segregate and label all waste streams G->H

Caption: Workflow for weighing and transferring Methyl 2-(chloromethyl)-3-nitrobenzoate.

Reaction Monitoring and Quenching
  • Constant Monitoring: Never leave a reaction involving this compound unattended.

  • Controlled Quenching: Reactions should be quenched slowly and carefully, preferably at a reduced temperature, to control any exothermic events.

Decontamination and Disposal Plan

Proper disposal is crucial due to the hazardous nature of halogenated nitroaromatic compounds.[5] These substances are generally toxic and harmful to the environment.[5]

Decontamination
  • All glassware and equipment that have come into contact with Methyl 2-(chloromethyl)-3-nitrobenzoate must be decontaminated. This can be achieved by rinsing with an appropriate organic solvent, such as acetone or ethanol, followed by a wash with soap and water.

  • The initial solvent rinse must be collected as hazardous waste.[12]

Waste Disposal
  • Waste Segregation: All waste containing Methyl 2-(chloromethyl)-3-nitrobenzoate must be collected in a dedicated "Halogenated Organic Waste" container.[5][13] Do not mix with non-halogenated waste.[5][13]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.[12][13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Final Disposal: The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[5]

Disposal_Decision_Tree A Waste Generated B Is it contaminated with Methyl 2-(chloromethyl)-3-nitrobenzoate? A->B C Collect in 'Halogenated Organic Waste' container B->C Yes D Dispose according to non-halogenated waste stream protocols B->D No E Is the container full? C->E F Seal and label container E->F Yes G Arrange for pickup by licensed hazardous waste contractor F->G

Caption: Decision tree for the proper disposal of waste.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with Methyl 2-(chloromethyl)-3-nitrobenzoate, ensuring a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Pharmaffiliates. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromomethyl-3-nitrobenzoate.
  • Apollo Scientific. (2023). Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Capot Chemical. (2017). MSDS of Methyl 3-nitrobenzoate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents.
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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